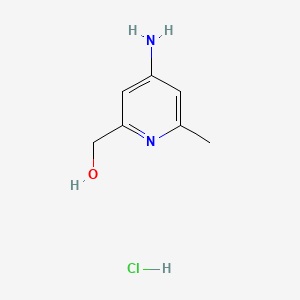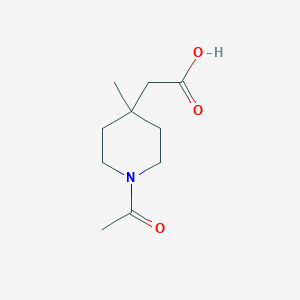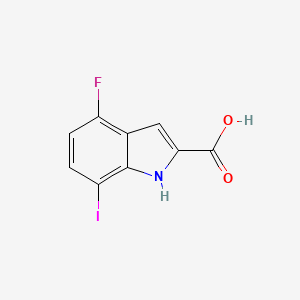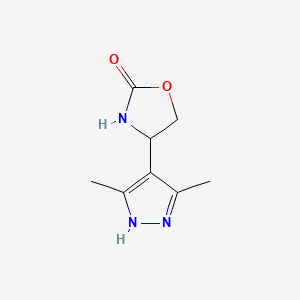
2-(3-Iodopropyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodopropyl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of an iodopropyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodopropyl)oxolane typically involves the reaction of oxolane with 1,3-diiodopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the oxolane ring opens and subsequently closes to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodopropyl)oxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction: The iodopropyl group can be reduced to form the corresponding propyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azidopropyl oxolane, thiocyanatopropyl oxolane, and methoxypropyl oxolane.
Oxidation: Products include lactones and carboxylic acids.
Reduction: Products include propyl oxolane.
Scientific Research Applications
2-(3-Iodopropyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a radiolabeling agent for imaging studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Iodopropyl)oxolane involves its reactivity as an electrophile due to the presence of the iodopropyl group. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The oxolane ring provides stability and can participate in ring-opening reactions under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but different functional groups.
Tetrahydrofuran (THF): Another five-membered cyclic ether with different reactivity due to the absence of the iodopropyl group.
1,3-Dioxane: A six-membered cyclic ether with different chemical properties.
Uniqueness
2-(3-Iodopropyl)oxolane is unique due to the presence of the iodopropyl group, which imparts distinct reactivity and potential applications compared to other cyclic ethers. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C7H13IO |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
2-(3-iodopropyl)oxolane |
InChI |
InChI=1S/C7H13IO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6H2 |
InChI Key |
WREHFIREBNMDDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)

![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)

![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)

![2-Bromobicyclo[2.2.1]heptan-7-ol](/img/structure/B13466277.png)

![2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13466296.png)
![1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13466301.png)

![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)
![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)
